N-(4-METHYLPHENYL)-N'-(2-PIPERIDINOETHYL)UREA
Description
N-(4-METHYLPHENYL)-N’-(2-PIPERIDINOETHYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The compound’s structure features a urea moiety linked to a 4-methylphenyl group and a 2-piperidinoethyl group, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
1-(4-methylphenyl)-3-(2-piperidin-1-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-13-5-7-14(8-6-13)17-15(19)16-9-12-18-10-3-2-4-11-18/h5-8H,2-4,9-12H2,1H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCQWHGBIKAMOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCCN2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200085 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHYLPHENYL)-N’-(2-PIPERIDINOETHYL)UREA typically involves the reaction of 4-methylphenyl isocyanate with 2-(piperidino)ethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of N-(4-METHYLPHENYL)-N’-(2-PIPERIDINOETHYL)UREA may involve large-scale batch or continuous flow processes. The choice of solvent, temperature, and reaction time are optimized to maximize yield and minimize production costs. Advanced purification methods, such as high-performance liquid chromatography (HPLC), may be employed to ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHYLPHENYL)-N’-(2-PIPERIDINOETHYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated urea derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-METHYLPHENYL)-N’-(2-PIPERIDINOETHYL)UREA depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved can be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-METHYLPHENYL)-N’-(2-DIMETHYLAMINOETHYL)UREA
- N-(4-METHYLPHENYL)-N’-(2-DIETHYLAMINOETHYL)UREA
- N-(4-METHYLPHENYL)-N’-(2-MORPHOLINOETHYL)UREA
Uniqueness
N-(4-METHYLPHENYL)-N’-(2-PIPERIDINOETHYL)UREA is unique due to the presence of the piperidinoethyl group, which may impart distinct chemical and biological properties compared to other similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
